molecular formula C18H26FN3O2 B5491599 N'-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-N,N-dimethylurea

N'-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-N,N-dimethylurea

Cat. No. B5491599
M. Wt: 335.4 g/mol
InChI Key: OBEMZVIGSUDMNX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals, and a urea group, which is often found in medications and other bioactive compounds. The presence of the fluorophenyl group suggests that this compound might have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple functional groups .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the fluorophenyl group might undergo electrophilic aromatic substitution, and the urea group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would be determined by the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. For example, if it were a pharmaceutical, it might interact with specific receptors or enzymes in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This might include avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using appropriate personal protective equipment .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it showed promising biological activity, it might be studied further as a potential pharmaceutical .

properties

IUPAC Name

3-[2-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-2-oxoethyl]-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O2/c1-21(2)18(24)20-12-17(23)22-11-3-4-15(13-22)6-5-14-7-9-16(19)10-8-14/h7-10,15H,3-6,11-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEMZVIGSUDMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCC(=O)N1CCCC(C1)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-N,N-dimethylurea (non-preferred name)

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